molecular formula C7H3BrF4O B6239805 2-bromo-4-fluoro-5-(trifluoromethyl)phenol CAS No. 1805498-61-6

2-bromo-4-fluoro-5-(trifluoromethyl)phenol

Cat. No.: B6239805
CAS No.: 1805498-61-6
M. Wt: 259
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Description

2-bromo-4-fluoro-5-(trifluoromethyl)phenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-bromo-4-fluoro-5-(trifluoromethyl)phenol is currently unavailable . These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include pH, temperature, presence of other molecules, and specific conditions within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-5-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the reaction of 2-bromo-5-fluorobenzotrifluoride with a suitable hydroxylating agent under controlled conditions. For example, the reaction can be carried out in the presence of dimethyl sulfoxide (DMSO) and potassium fluoride, followed by heating and refluxing for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the halogen atoms.

    Coupling Reactions: Biaryl compounds formed through the coupling of the phenol derivative with aryl boronic acids.

Scientific Research Applications

2-bromo-4-fluoro-5-(trifluoromethyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-fluorobenzotrifluoride
  • 2-bromo-5-(trifluoromethyl)phenol
  • 2-bromo-4-fluorobenzotrifluoride

Uniqueness

2-bromo-4-fluoro-5-(trifluoromethyl)phenol is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

1805498-61-6

Molecular Formula

C7H3BrF4O

Molecular Weight

259

Purity

95

Origin of Product

United States

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